molecular formula C4H5BrN4O B12861706 4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide

4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide

Cat. No.: B12861706
M. Wt: 205.01 g/mol
InChI Key: VUTNQBYDDJNENB-UHFFFAOYSA-N
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Description

4-Bromo-N’-hydroxy-1H-pyrazole-3-carboximidamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a hydroxy group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-hydroxy-1H-pyrazole-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry or materials science .

Scientific Research Applications

4-Bromo-N’-hydroxy-1H-pyrazole-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N’-hydroxy-1H-pyrazole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N’-hydroxy-1H-pyrazole-4-carboximidamide
  • 5-Amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide
  • 3-Amino-1H-pyrazole-4-carbonitrile

Uniqueness

4-Bromo-N’-hydroxy-1H-pyrazole-3-carboximidamide is unique due to the presence of both a bromine atom and a hydroxy group on the pyrazole ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C4H5BrN4O

Molecular Weight

205.01 g/mol

IUPAC Name

4-bromo-N'-hydroxy-1H-pyrazole-5-carboximidamide

InChI

InChI=1S/C4H5BrN4O/c5-2-1-7-8-3(2)4(6)9-10/h1,10H,(H2,6,9)(H,7,8)

InChI Key

VUTNQBYDDJNENB-UHFFFAOYSA-N

Isomeric SMILES

C1=NNC(=C1Br)/C(=N/O)/N

Canonical SMILES

C1=NNC(=C1Br)C(=NO)N

Origin of Product

United States

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